N-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide
Description
N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is a complex organic compound that features a benzothiazole ring, a cyclohexane carboxamide group, and a methoxyphenyl carbamoyl moiety
Properties
Molecular Formula |
C23H25N3O3S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-29-18-10-7-16(8-11-18)24-21(27)14-30-23-26-19-12-9-17(13-20(19)31-23)25-22(28)15-5-3-2-4-6-15/h7-13,15H,2-6,14H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
ZEYFEUUWBMODQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxyphenyl Carbamoyl Group: This step involves the reaction of 4-methoxyphenyl isocyanate with an appropriate amine to form the carbamoyl group.
Attachment of the Cyclohexanecarboxamide Group: This is usually done by reacting the intermediate with cyclohexanecarboxylic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.
Organic Synthesis: It can serve as an intermediate in the synthesis of other complex molecules.
Materials Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is unique due to the combination of its benzothiazole ring, methoxyphenyl carbamoyl group, and cyclohexanecarboxamide moiety. This combination of functional groups and structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
